Diphenyl (2-methylphenyl)phosphonate
Description
Diphenyl (2-methylphenyl)phosphonate (CAS: 5254-12-6), also known as phosphoric acid, 2-methylphenyl diphenyl ester, is an organophosphorus compound with the molecular formula C₁₉H₁₇O₄P and a molecular weight of 340.31 g/mol . Structurally, it consists of a central phosphorus atom bonded to three aryl groups: two phenyl rings and one 2-methylphenyl group. This compound is notable for its versatility in organic synthesis, catalysis, and materials science. Its phosphonate moiety (-PO(OPh)₂) confers stability and reactivity, making it useful in applications ranging from enzyme inhibition to fluorescent probe design .
Properties
CAS No. |
151871-42-0 |
|---|---|
Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-2-methylbenzene |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)23(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3 |
InChI Key |
PJOBHRVELMBIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl (2-methylphenyl)phosphonate can be synthesized through several methods, including the reaction of diphenylphosphinic chloride with 2-methylphenol in the presence of a base. Another method involves the transesterification of diphenylphosphonate with 2-methylphenol under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale transesterification processes, utilizing catalysts to enhance reaction rates and yields. The use of microwave irradiation has also been explored to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Diphenyl (2-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diphenyl (2-methylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Industry: It is utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diphenyl (2-methylphenyl)phosphonate exerts its effects involves its ability to mimic phosphate groups, thereby interacting with enzymes and receptors in biological systems. This interaction can inhibit or modify the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
Structural Analogues
Diphenyl Phenylphosphonate (O=P(OPh)₂Ph)
- Molecular Formula : C₁₈H₁₅O₃P
- Key Features : Lacks the methyl substituent on the phenyl ring.
- Applications : Used in coordination chemistry to form luminescent complexes with Mn(II) and Zn(II) .
- Reactivity: Acts as an oxygen donor in metal complexes, contrasting with the steric hindrance introduced by the methyl group in diphenyl (2-methylphenyl)phosphonate.
Diphenyl N-(2-Methylphenyl)amino(2-Thienyl)methylphosphonate
- Molecular Formula: C₂₄H₂₃NO₃PS
- Key Features: Incorporates a thiophene and amino group.
- Applications: Exhibits herbicidal activity, with GI% >50% at 1000 mg/kg against common weeds, outperforming other aminophosphonates .
- Comparison : The 2-methylphenyl group enhances bioactivity compared to analogues with bulkier substituents (e.g., 4-methylphenyl).
α-Aminophosphonate Derivatives with Quinolone Moieties
- General Structure : Substituents on the phenyl ring (R1 = ethyl/isopropyl; R2 = 2-methylphenyl/4-methylphenyl).
- Applications : Cytotoxic agents against esophageal (Eca109) and hepatocellular (Huh7) cancer cells, with IC₅₀ = 2.26–7.46 µmol/L for R2 = 2-methylphenyl derivatives .
- Comparison : The 2-methylphenyl group enhances cytotoxicity compared to 4-methylphenyl analogues, likely due to improved steric interactions with cellular targets.
Functional Analogues
Diphenyl Chlorophosphate
- Molecular Formula : C₁₂H₁₀ClO₃P
- Key Features : Reactive phosphorylating agent.
- Applications: Used to synthesize N-phosphato derivatives (e.g., compound 101 in triazinoindole systems) .
- Comparison : Less stable than this compound due to the absence of aryl substituents, limiting its use in prolonged reactions.
Diethyl (2-Thiophenoyl) Phosphonate
- Molecular Formula : C₉H₁₃O₃PS
- Key Features : Contains a thiophene ring.
- Applications : Intermediate in oxidation reactions to α-ketophosphonates .
- Comparison : The ethyl ester groups reduce steric hindrance, enhancing reactivity in nucleophilic substitutions compared to aryl-substituted phosphonates.
Bioactivity Comparison
Physicochemical Properties
| Property | This compound | Diphenyl Phenylphosphonate | Diethyl (2-Thiophenoyl) Phosphonate |
|---|---|---|---|
| Molecular Weight (g/mol) | 340.31 | 310.28 | 232.23 |
| CAS Number | 5254-12-6 | 1717-54-8 | Not reported |
| Solubility | Low in polar solvents | Moderate in DMF/THF | High in dichloromethane |
| Thermal Stability | High (decomposes >250°C) | Moderate | Low (decomposes <150°C) |
| Key Functional Group | -PO(OPh)₂(2-methylphenyl) | -PO(OPh)₂Ph | -PO(OEt)₂(2-thiophenoyl) |
Mechanistic Insights and Reactivity
- Enzyme Inhibition: The stereochemistry of the phosphonate moiety critically impacts activity. For example, (R)-enantiomers of diphenyl (α-aminoalkyl)phosphonates selectively inhibit serine proteases like chymotrypsin, whereas (S)-enantiomers are inactive .
- Electron-Withdrawing Effects : The diphenyl phosphonate group in fluorescent probes (e.g., BODIPY-T) enhances electron withdrawal, improving sensitivity to superoxide anions (O₂⁻) .
- Tautomeric Equilibria : Molecular sieves shift the equilibrium of diphenyl phosphonate toward the reactive phosphite form, enabling phospha-Michael additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
